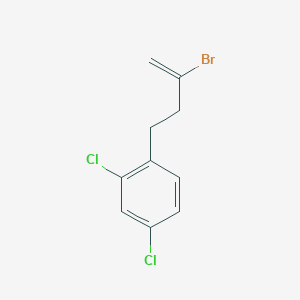

2-Bromo-4-(2,4-dichlorophenyl)-1-butene

Description

Contextualization of Organobromine and Organochlorine Compounds in Contemporary Synthetic Chemistry

Organobromine and organochlorine compounds are classes of halogenated hydrocarbons that feature prominently in synthetic chemistry. The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are key functional groups that can be manipulated to form new carbon-carbon or carbon-heteroatom bonds.

Organochlorine compounds are widespread, with applications ranging from solvents to the production of polymers like polyvinyl chloride (PVC). Their prevalence is due in part to the relative low cost and high reactivity of chlorine. rsc.org Many organochlorine compounds, such as dichlorodiphenyltrichloroethane (DDT), have been recognized for their potent biological activity, although environmental persistence is a significant concern. ontosight.aiacs.org In pharmaceuticals, the inclusion of a chlorine atom can alter a molecule's metabolic stability and binding affinity to biological targets. usuhs.edu

Organobromine compounds are also of great importance in synthesis. The C-Br bond is typically more reactive than the C-Cl bond, making organobromides excellent substrates for a variety of transformations. organic-chemistry.org They are particularly valued as intermediates in cross-coupling reactions, where a carbon-bound bromine atom can be readily substituted. chinesechemsoc.org This reactivity makes them suitable building blocks for constructing complex molecular architectures. chinesechemsoc.org Naturally occurring organobromines are surprisingly abundant, especially in marine environments. organic-chemistry.org

Strategic Importance of Olefinic and Halogenated Aromatic Moieties in Chemical Synthesis

Modern synthetic strategies frequently rely on the presence of specific functional groups to direct chemical reactions. Among the most important are olefinic (alkene) and halogenated aromatic moieties, both of which are present in 2-Bromo-4-(2,4-dichlorophenyl)-1-butene.

Olefins contain a carbon-carbon double bond, which is a site of high electron density, making it susceptible to addition reactions. chemrxiv.org Furthermore, the double bond is a key participant in powerful carbon-carbon bond-forming reactions such as olefin metathesis, which has revolutionized the synthesis of complex molecules and polymers. acs.org Halogenated olefins, which feature a halogen atom attached to one of the double-bonded carbons (a vinylic halide), combine the reactivity of an alkene with that of an organohalide. reddit.com

Halogenated aromatic moieties, such as a dichlorophenyl group, are common features in pharmaceuticals, agrochemicals, and advanced materials. acs.org The halogen atoms significantly influence the electronic properties of the aromatic ring. As electronegative elements, they withdraw electron density from the ring, which can affect its reactivity in electrophilic aromatic substitution reactions. Moreover, aryl halides are staple coupling partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are indispensable tools for constructing biaryl systems and other complex scaffolds. nih.gov

Rationale for Investigating this compound

The rationale for investigating a specific chemical compound often stems from its unique combination of structural features, which suggests novel reactivity or potential utility as a building block in synthesis.

This compound is a molecule possessing several distinct functional groups that imply a rich and varied chemical reactivity.

Vinylic Bromide: The "2-Bromo...1-butene" portion of the structure indicates a bromine atom is attached directly to the carbon-carbon double bond. Vinylic bromides are known to be effective substrates in a range of metal-catalyzed cross-coupling reactions. nih.gov Unlike alkyl bromides, the C-Br bond in a vinylic system is stronger and less susceptible to classic SN1/SN2 substitution reactions, but it readily undergoes oxidative addition to palladium(0) catalysts. This allows for selective reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to form new C-C bonds at this position. organic-chemistry.orgnih.gov

Terminal Olefin: The "1-butene" nomenclature specifies that the double bond is at the end of the carbon chain (between C1 and C2). This terminal alkene is a handle for various chemical transformations, including hydroboration-oxidation, epoxidation, dihydroxylation, and polymerization.

Dichlorinated Phenyl Ring: The "4-(2,4-dichlorophenyl)" group is an aromatic ring substituted with two chlorine atoms. These chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the phenyl ring. The C-Cl bonds on the aromatic ring are generally less reactive than the vinylic C-Br bond in the context of palladium-catalyzed cross-coupling, potentially allowing for selective functionalization of the bromo-alkene portion of the molecule. nih.gov

The combination of these features makes the compound a multifunctional substrate. It presents the opportunity for sequential, site-selective reactions, enabling the synthesis of complex target molecules.

Within the paradigm of modern organic synthesis, which prioritizes efficiency and molecular complexity, this compound can be positioned as a versatile synthetic intermediate or building block. Its structure is well-suited for diversity-oriented synthesis, where a common substrate is used to generate a library of structurally distinct products through various chemical transformations.

The presence of three halogen atoms at distinct positions (one vinylic bromine, two aromatic chlorines) offers a platform for stepwise functionalization. For instance, the more reactive vinylic bromide could be targeted first in a cross-coupling reaction, followed by subsequent reactions at the olefin or the less reactive aryl chloride positions under more forcing conditions. This hierarchical reactivity is a key concept in contemporary synthetic strategy. Such building blocks are valuable in the discovery pipelines for new pharmaceuticals and agrochemicals, where halogenated aromatic and olefinic structures are frequently encountered.

Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrCl₂ |

| Molecular Weight | 280.0 g/mol |

| General Appearance | Predicted to be a liquid or low-melting solid at room temperature. |

| Key Structural Features | Terminal Olefin, Vinylic Bromide, Dichlorinated Aromatic Ring |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWJRWMUFWJFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 2,4 Dichlorophenyl 1 Butene

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net This process helps in identifying strategic bonds and planning an efficient synthetic route.

Identification of Key Disconnection Points in the Molecular Architecture

The molecular structure of 2-Bromo-4-(2,4-dichlorophenyl)-1-butene presents several logical points for disconnection. A primary disconnection can be made at the C2-C3 single bond, suggesting a coupling reaction between a C4 building block and a C6-C1 aromatic unit. Another key disconnection is at the C-Br bond at the C2 position, which points towards an allylic bromination of a precursor alkene. chemistrysteps.com Furthermore, the double bond between C1 and C2 can be retrosynthetically disconnected, suggesting a Wittig-type reaction. masterorganicchemistry.comwikipedia.org

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Retron 1: Allylic Bromination. The C-Br bond is a key functional group that can be introduced in the final step via allylic bromination of the precursor, 4-(2,4-dichlorophenyl)-1-butene (B1357591). masterorganicchemistry.com

Precursor 1: 4-(2,4-Dichlorophenyl)-1-butene cymitquimica.comchemicalbook.combldpharm.com

Retron 2: Carbon-Carbon Bond Formation. The bond between the dichlorophenyl ring and the butene chain can be disconnected. This suggests two main strategies:

Strategy A: Grignard Reaction. This involves the reaction of a 2,4-dichlorobenzyl Grignard reagent with an appropriate four-carbon electrophile, such as acrolein, followed by dehydration.

Strategy B: Wittig Reaction. This approach would involve the reaction of a 2,4-dichlorobenzylphosphonium ylide with a three-carbon aldehyde, or a vinylphosphonium ylide with 2,4-dichlorobenzaldehyde (B42875). masterorganicchemistry.comwikipedia.orgyoutube.com

Precursors 2 (from Strategy A): 2,4-Dichlorobenzylmagnesium halide and acrolein.

Precursors 3 (from Strategy B): 2,4-Dichlorobenzyl bromide lookchem.comcymitquimica.comnih.gov and propenal, or vinyltriphenylphosphonium bromide and 2,4-dichlorobenzaldehyde. prepchem.com

Feasibility of Aromatic and Aliphatic Building Blocks

The feasibility of this retrosynthetic plan hinges on the availability and reactivity of the proposed building blocks.

Aromatic Building Blocks: The primary aromatic precursor is derived from 2,4-dichlorotoluene (B165549). This can be readily converted to 2,4-dichlorobenzyl bromide via radical bromination or to 2,4-dichlorobenzaldehyde by oxidation. prepchem.compatsnap.com Both 2,4-dichlorobenzyl bromide and 2,4-dichlorobenzaldehyde are commercially available, making them viable starting points.

Aliphatic Building Blocks: The four-carbon butene chain can be constructed from various simple and commercially available C3 and C1 or C2 and C2 aliphatic precursors. For instance, acrolein and vinyl Grignard reagents are readily accessible. researchgate.net

Development of Primary Synthetic Routes to the Compound

Based on the retrosynthetic analysis, several primary synthetic routes can be developed.

Olefin Functionalization and Bromination Strategies

The introduction of the bromine atom at the allylic position (C2) is a critical step. The most effective method for this transformation is allylic bromination using N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via a free radical mechanism and is highly selective for the allylic position over the vinylic or aromatic positions.

The reaction proceeds as follows: 4-(2,4-dichlorophenyl)-1-butene is treated with NBS in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or light, in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction selectively brominates the allylic carbon, yielding this compound. chemistrysteps.com The stability of the allylic radical intermediate is a key driving force for this reaction. pearson.com

| Reaction Step | Reagents and Conditions | Product |

| Allylic Bromination | 4-(2,4-dichlorophenyl)-1-butene, NBS, AIBN (cat.), CCl₄, heat or light | This compound |

Carbon-Carbon Bond Formation Methodologies (e.g., Cross-Coupling, Grignard Reactions)

The formation of the carbon-carbon bond between the aromatic ring and the butene chain is a pivotal step in the synthesis.

Grignard Reactions: A primary route involves the use of a Grignard reagent. mnstate.eduwvu.edupurdue.edu 2,4-Dichlorobenzyl bromide can be reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent, 2,4-dichlorobenzylmagnesium bromide. lookchem.comcymitquimica.com This nucleophilic reagent can then undergo a 1,2-addition to the carbonyl group of an α,β-unsaturated aldehyde like acrolein to form a secondary alcohol, 1-(2,4-dichlorophenyl)but-3-en-2-ol. researchgate.netorganic-chemistry.orglibretexts.org Subsequent dehydration of this alcohol under acidic conditions would yield the desired precursor, 4-(2,4-dichlorophenyl)-1-butene.

An alternative Grignard approach involves the reaction of 2,4-dichlorobenzaldehyde with vinylmagnesium bromide. researchgate.netprepchem.com This would yield 1-(2,4-dichlorophenyl)prop-2-en-1-ol. Conversion of this allylic alcohol to the corresponding allylic bromide, followed by a coupling reaction with a methyl group source (e.g., Gilman reagent), could also lead to the butene backbone.

| Reactants | Reaction Type | Intermediate Product |

| 2,4-Dichlorobenzylmagnesium bromide + Acrolein | Grignard Addition | 1-(2,4-dichlorophenyl)but-3-en-2-ol |

| 2,4-Dichlorobenzaldehyde + Vinylmagnesium bromide | Grignard Addition | 1-(2,4-dichlorophenyl)prop-2-en-1-ol |

Wittig Reaction: The Wittig reaction provides a powerful method for forming the C=C double bond with high regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org One possibility is the reaction of 2,4-dichlorobenzaldehyde with a phosphonium (B103445) ylide derived from allyl bromide. prepchem.com Alternatively, a phosphonium ylide generated from 2,4-dichlorobenzyl bromide can react with acrolein. prepchem.com

| Aldehyde/Ketone | Ylide | Product |

| 2,4-Dichlorobenzaldehyde | Allylidenetriphenylphosphorane | 4-(2,4-dichlorophenyl)-1-butene |

| Acrolein | (2,4-Dichlorobenzyl)triphenylphosphonium ylide | 4-(2,4-dichlorophenyl)-1-butene |

Cross-Coupling Reactions: While less direct, cross-coupling reactions offer another avenue. For instance, a cross-electrophile coupling could be envisioned between 2,4-dichlorobenzyl halide and a vinyl halide, such as 1-bromo-1-butene, using a nickel or palladium catalyst. nih.govresearchgate.net

Selective Introduction of Halogen Substituents on Aromatic and Aliphatic Sites

The synthesis relies on the selective introduction of halogen atoms at specific positions.

Aromatic Halogenation: The starting material, 2,4-dichlorotoluene, is commercially available. Its synthesis involves the chlorination of toluene. Directing group effects are crucial for achieving the desired 2,4-disubstitution pattern.

Aliphatic Halogenation: As previously discussed, the bromine on the butene chain is introduced via a highly selective allylic bromination with NBS. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.compearson.com This method avoids the competing electrophilic addition of bromine across the double bond, which would occur with Br₂. masterorganicchemistry.com The synthesis of 2,4-dichlorobenzyl bromide from 2,4-dichlorotoluene is typically achieved through free-radical bromination using NBS and a radical initiator, or by reaction with elemental bromine under UV light. patsnap.com

Exploration of Alternative and Sustainable Synthetic Pathways

The development of synthetic routes that are not only efficient but also environmentally benign is a major goal of modern chemistry. This involves exploring novel reaction mechanisms and adhering to the principles of green chemistry.

Radical-mediated reactions offer powerful alternatives for the synthesis of halogenated olefins. These methods often proceed under mild conditions and can tolerate a wide variety of functional groups. chemrxiv.org Traditional approaches include Atom Transfer Radical Addition (ATRA) and cyclization (ATRC), which can be initiated by heat or light. mdpi.com

Recent advancements have focused on developing more sustainable radical processes. Photocatalysis, using visible light to generate radicals, has emerged as a key technology. chemrxiv.org This method avoids the need for high temperatures or toxic initiators. For example, metal-free photocatalytic systems can achieve the dihalogenation of olefins efficiently. chemrxiv.org Another innovative approach involves the use of ligated boryl radicals, which can be generated by UV-A light, to mediate the hydroalkylation of olefins. acs.orgnih.gov These methods represent a shift towards more controlled and environmentally friendly radical chemistry for constructing complex molecules. mdpi.comresearchgate.net

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. bridgew.edu These principles are increasingly being applied to the synthesis of complex organic molecules. researchgate.netejcmpr.com

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing syntheses to minimize the generation of waste is a primary goal. gcande.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gcande.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water or solvent-free reaction conditions. researchgate.netresearchgate.net For instance, a greener approach to bromination might involve using an aqueous solution of HBr with hydrogen peroxide in ethanol, avoiding the use of corrosive liquid bromine and chlorinated solvents. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. gcande.org The use of catalysis is also a key component of energy-efficient synthesis. ejcmpr.com

By integrating these principles, chemists can develop synthetic routes that are not only scientifically elegant but also economically and environmentally sustainable. gcande.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 2,4 Dichlorophenyl 1 Butene

Reactivity of the Vinylic Bromine Atom

The bromine atom attached to the sp² hybridized carbon of the vinyl group exhibits distinct reactivity, participating in nucleophilic substitution, elimination, and reduction reactions.

Nucleophilic Substitution Reactions at the Vinylic Position

The direct replacement of the vinylic bromine by a nucleophile is generally challenging. Vinylic halides, such as 2-Bromo-4-(2,4-dichlorophenyl)-1-butene, are known to be unreactive towards nucleophilic substitution under normal conditions. ekb.eg This reduced reactivity can be attributed to several factors. The sp² hybridization of the carbon atom results in a shorter and stronger carbon-bromine bond compared to an sp³-hybridized carbon. Additionally, the lone pair electrons of the bromine atom can participate in resonance with the double bond, further strengthening the C-Br bond and making the bromine a poor leaving group. ekb.eg

However, under specific conditions, such as with the use of strong bases or organometallic reagents, substitution can be induced. For instance, vinyl bromides can react with magnesium to form Grignard reagents, which can then be used in subsequent reactions. wikipedia.org

Elimination Reactions to Form Alkyne Derivatives

A prominent reaction of vinylic bromides is dehydrobromination to yield alkynes. lookchem.comchemistrysteps.commasterorganicchemistry.com This elimination reaction is typically induced by a strong base and proceeds via an E2 mechanism. chemistrysteps.comlibretexts.org The base abstracts a proton from the carbon adjacent to the vinyl group, followed by the concurrent departure of the bromide ion, leading to the formation of a triple bond. masterorganicchemistry.comlibretexts.org

Common bases used for this transformation include sodium amide (NaNH₂), potassium tert-butoxide (KOt-Bu), and sodium methoxide (B1231860) (NaOMe). lookchem.com The choice of base and reaction conditions can influence the yield and selectivity of the alkyne formation. For instance, tetracetylammonium fluoride (B91410) (TBAF) has been reported as a mild and efficient base for the dehydrobromination of 2-bromo-1-alkenes to terminal acetylenes, even in the presence of water. lookchem.comresearchgate.net

The formation of the corresponding alkyne, 4-(2,4-dichlorophenyl)-1-butyne, from this compound is a key synthetic transformation.

| Base | Solvent | Conditions | Outcome |

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | Strong base, anhydrous | High yield of alkyne |

| Potassium tert-butoxide (KOt-Bu) | Tetrahydrofuran (THF) | Strong base, anhydrous | Effective for elimination |

| Tetrabutylammonium fluoride (TBAF) | Dimethylformamide (DMF) | Mild base, tolerates water | Good yield of terminal alkyne lookchem.comresearchgate.net |

Interactive Data Table: Bases for Dehydrobromination

Reductive Debromination Pathways and Selectivity

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. While the debromination of vinylic bromides can be challenging, certain methods have been developed. ekb.eg One approach involves the use of photoredox catalysis in combination with a silane-mediated atom transfer, which has been shown to be effective for the hydrodebromination of unactivated alkyl and aryl bromides under visible light. acs.org

The selectivity of debromination is crucial, especially in molecules with multiple halogen atoms. For instance, in this compound, selective debromination of the vinylic bromine without affecting the chloro substituents on the phenyl ring is a desired outcome. The relative bond strengths (C-Cl > C-Br) generally favor the cleavage of the weaker C-Br bond. wikipedia.org

Reactions Involving the Terminal Olefin Moiety

The terminal double bond in this compound is a site of rich chemical reactivity, readily undergoing electrophilic additions and potentially participating in cycloaddition reactions.

Electrophilic Additions to the Double Bond (e.g., Halogenation, Hydrohalogenation)

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. savemyexams.comsavemyexams.com

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond leads to the formation of vicinal dihalides. libretexts.org The reaction of this compound with bromine would be expected to yield 1,2,2-tribromo-4-(2,4-dichlorophenyl)butane. The mechanism typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.orglibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.org Therefore, the reaction of this compound with HBr would be expected to yield 2,2-dibromo-4-(2,4-dichlorophenyl)butane as the major product, proceeding through the more stable secondary carbocation intermediate. chemistrysteps.com However, in the presence of peroxides, the addition of HBr can proceed via an anti-Markovnikov mechanism. chemistrysteps.comjove.com

| Reagent | Product (Markovnikov Addition) | Product (Anti-Markovnikov Addition) | Mechanism |

| Br₂/CH₂Cl₂ | 1,2,2-Tribromo-4-(2,4-dichlorophenyl)butane | Not Applicable | Cyclic bromonium ion libretexts.orglibretexts.org |

| HBr | 2,2-Dibromo-4-(2,4-dichlorophenyl)butane | 1,2-Dibromo-4-(2,4-dichlorophenyl)butane | Carbocation intermediate/Free radical (with peroxides) wikipedia.orgchemistrysteps.comjove.com |

| HCl | 2-Bromo-2-chloro-4-(2,4-dichlorophenyl)butane | 1-Bromo-2-chloro-4-(2,4-dichlorophenyl)butane | Carbocation intermediate wikipedia.orgjove.com |

Interactive Data Table: Electrophilic Addition Reactions

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the terminal alkene can act as a dienophile. For a successful Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, which lowers its LUMO energy and facilitates the reaction. organic-chemistry.orglibretexts.org The presence of the electron-withdrawing bromine atom on the double bond of this compound could potentially enhance its reactivity as a dienophile in Diels-Alder reactions.

The reaction would involve the [4+2] cycloaddition of a suitable diene, such as 1,3-butadiene, to the double bond of this compound, leading to the formation of a substituted cyclohexene derivative.

Transformations of the Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is a key reactive site, amenable to further functionalization through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of these substitutions are governed by the existing substituents on the ring. lumenlearning.com In this compound, the phenyl ring is substituted with two chlorine atoms and an alkyl group.

Chlorine atoms are deactivating yet ortho-, para-directing. quora.com Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I), which reduces the ring's electron density and makes it less reactive than benzene (B151609). gauthmath.comvedantu.com However, they also possess a positive resonance effect (+R) due to their lone pairs, which can donate electron density to the ring and stabilize the cationic intermediate (sigma complex) formed during the reaction. gauthmath.comvedantu.com This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms. gauthmath.com

The alkyl substituent (the butenyl chain) is an activating, ortho-, para-directing group. The directing effects of these substituents on the 2,4-dichlorophenyl ring are as follows:

The chlorine at C2 directs to positions 3 (meta) and 5 (meta).

The chlorine at C4 directs to positions 3 (ortho) and 5 (ortho).

The butenyl group at C1 directs to positions 2 (ortho), 4 (para), and 6 (ortho).

Considering the combined effects, electrophilic attack is most likely to occur at the C5 position, which is ortho to the C4-chlorine and meta to the C2-chlorine and the butenyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Directing Influence | Reactivity Effect |

| -Cl | -I (withdrawing) | +R (donating) | Ortho, Para | Deactivating |

| -Alkyl | +I (donating) | N/A | Ortho, Para | Activating |

The presence of both a vinyl bromide and two aryl chloride functionalities makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Chemoselectivity: A key challenge in cross-coupling reactions with polyhalogenated substrates is achieving chemoselectivity—the selective reaction at one halogen site over others. researchgate.net Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order C-I > C-Br > C-OTf > C-Cl. This inherent reactivity difference allows for selective coupling at the more reactive vinyl bromide site while leaving the aryl chloride bonds intact. researchgate.netacs.org However, specific ligand and catalyst systems can invert this conventional reactivity. researchgate.net For instance, certain phosphine (B1218219) ligands have been developed that enable the selective Suzuki-Miyaura coupling of aryl triflates in the presence of halides. acs.org

Suzuki-Miyaura Coupling: This reaction couples the substrate with an organoboron reagent (e.g., a boronic acid or ester). mdpi.com It is possible to selectively couple at the vinyl bromide position or, under more forcing conditions, at the aryl chloride positions. researchgate.net

Sonogashira Coupling: This involves the coupling of the substrate with a terminal alkyne. researchgate.net Similar to the Suzuki reaction, selective coupling at the C-Br bond is expected under standard conditions.

Heck Reaction: This reaction couples the substrate with an alkene. mdpi.com The vinyl bromide moiety can readily participate in Heck couplings.

The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for controlling the outcome and achieving high yields and selectivity in these transformations. acs.orgrsc.org

Multi-Component Reactions and Cascade Processes Involving the Compound

The multiple reactive sites in this compound make it an ideal candidate for multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple starting materials. sci-hub.box

In a complex reaction environment, the different functional groups of this compound can react selectively.

Chemoselectivity refers to the preferential reaction of one functional group over another. purechemistry.org For example, in a palladium-catalyzed reaction, the more reactive allylic bromide would likely react before the less reactive aryl chlorides. nih.gov

Regioselectivity concerns the preferential formation of one constitutional isomer over another. durgapurgovtcollege.ac.in In the context of the allylic system, nucleophilic attack can occur at either the α-carbon (adjacent to the bromine) or the γ-carbon, leading to different products. The outcome is influenced by the nature of the nucleophile, the catalyst, and the solvent.

Palladium-catalyzed three-component reactions involving an allylic precursor, a nucleophile, and another electrophile can be designed to proceed with high selectivity. bohrium.com For instance, a palladium-catalyzed cine-substitution of vinyl bromides has been developed, where a C-N coupling is followed by an in-situ Michael addition, resulting in a product where the new substituent is not at the original position of the bromine. rsc.orgorganic-chemistry.org

Understanding the mechanisms of these complex reactions often requires the use of mechanistic probes and the identification of reaction intermediates. Cascade reactions, where multiple bond-forming events occur in a single pot, can proceed through various intermediates. nih.gov

For example, a palladium-catalyzed, radical three-component coupling involving unactivated alkyl bromides, 1,3-dienes, and various nucleophiles proceeds through an interrupted Heck/allylic substitution sequence. sci-hub.boxorganic-chemistry.org Mechanistic studies suggest a pathway involving Pd(0), Pd(I), and Pd(II) species, with radical intermediates playing a crucial role. organic-chemistry.org The formation of a π-allylpalladium complex is a key intermediate in many palladium-catalyzed reactions involving allylic halides. sci-hub.box Nucleophilic attack on this intermediate can then lead to the final product. sci-hub.box

In cascade reactions involving allylic bromides, the isolation of key intermediates can provide direct evidence for the proposed mechanistic pathways. nih.gov For instance, in certain allylation cascade reactions, substituted indigos have been used to probe the electronic effects on the reaction outcome, leading to the isolation of novel heterocyclic derivatives and providing new mechanistic insights. nih.govresearchgate.net

Derivatization and Analogue Synthesis Based on 2 Bromo 4 2,4 Dichlorophenyl 1 Butene Scaffold

Structural Modification Strategies for Enhanced Chemical Diversity

The generation of chemical diversity from the 2-Bromo-4-(2,4-dichlorophenyl)-1-butene scaffold is primarily achieved through targeted structural modifications. These strategies allow for the systematic alteration of the molecule's steric and electronic properties.

The terminal double bond and the allylic position of the butene chain are prime targets for functionalization. The presence of the double bond allows for a variety of addition reactions. For instance, epoxidation of the double bond would yield a reactive epoxide intermediate, which can be subsequently opened by various nucleophiles to introduce a wide array of functional groups. Dihydroxylation, using reagents like osmium tetroxide, would lead to the corresponding diol, a precursor for further derivatization.

The allylic carbon atom, activated by the adjacent double bond, can also be a site for functionalization. For example, radical-mediated reactions could introduce new substituents at this position. Furthermore, under appropriate conditions, the double bond could be isomerized to an internal position, opening up different reactivity patterns.

The 2,4-dichloro-substituted phenyl ring offers significant opportunities for modification, primarily through cross-coupling reactions. The chlorine atoms, while generally less reactive than bromine or iodine in palladium-catalyzed cross-coupling reactions, can be substituted under specific catalytic conditions. For instance, Suzuki-Miyaura cross-coupling reactions could be employed to replace one or both chlorine atoms with various aryl or alkyl groups, thereby introducing significant structural diversity. mdpi.comnih.gov The choice of catalyst and reaction conditions would be crucial to control the regioselectivity of such substitutions.

Another approach involves the potential for nucleophilic aromatic substitution, particularly if the ring is further activated by electron-withdrawing groups. This could allow for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.

The allylic bromine atom is a highly versatile handle for introducing a wide range of functional groups due to its good leaving group ability. Nucleophilic substitution reactions (SN2 or SN2') can be readily employed to replace the bromine with other halogens (e.g., fluorine, chlorine, or iodine) or with various other functionalities.

For example, reaction with azide (B81097) sources would yield the corresponding allyl azide, a precursor for the synthesis of amines or triazoles. Treatment with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Thiolation could be achieved using thiol nucleophiles, and ether linkages can be formed by reacting with alkoxides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are also highly effective for forming new carbon-carbon or carbon-heteroatom bonds at this position. The regioselectivity of these reactions (at the α or γ position) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted analogue |

| Nucleophilic Substitution | Sodium azide | Azido-analogue |

| Nucleophilic Substitution | Potassium cyanide | Cyano-analogue |

| Epoxidation | m-CPBA | Epoxide derivative |

| Dihydroxylation | OsO4 | Diol derivative |

Synthesis of Chiral Analogues and Stereochemical Control

The this compound scaffold contains a stereocenter at the carbon atom bearing the bromine atom. The synthesis and separation of enantiomers or the diastereoselective synthesis of derivatives are crucial for investigating the stereochemical requirements of biological targets.

Enantioselective synthesis of derivatives can be achieved through several strategies. The use of chiral catalysts in reactions involving the creation of a new stereocenter is a powerful approach. For example, asymmetric dihydroxylation or epoxidation of the double bond using chiral ligands would lead to enantiomerically enriched diols or epoxides.

Furthermore, kinetic resolution of the racemic starting material can be employed. This involves reacting the racemate with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, an enzyme-catalyzed hydrolysis of a derivative could selectively hydrolyze one enantiomer, leaving the other intact.

When introducing a new stereocenter into an already chiral molecule, the control of diastereoselectivity is paramount. The existing stereocenter in this compound can influence the stereochemical outcome of subsequent reactions. For example, in the epoxidation of the double bond, the allylic stereocenter can direct the attacking reagent to one face of the double bond, leading to a diastereomeric excess of one epoxide. This substrate-controlled diastereoselectivity can be enhanced or reversed by the choice of reagent and reaction conditions.

Similarly, in nucleophilic substitution reactions at the allylic position that proceed through an SN2' mechanism, the stereochemistry of the starting material can influence the stereochemistry of the newly formed C-Nu bond. The careful selection of reaction pathways and conditions is therefore essential for the synthesis of stereochemically pure analogues.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. For 2-Bromo-4-(2,4-dichlorophenyl)-1-butene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.

The structural backbone of the molecule can be pieced together using a series of NMR experiments.

¹H NMR: The 1D proton NMR spectrum is expected to show distinct signals for the different types of protons: two vinylic (C=CH₂) protons, a methylene (B1212753) (-CH₂-) group, and protons on the dichlorinated aromatic ring. The chemical shifts for vinyl hydrogens typically appear downfield, around 5-6 ppm. askfilo.com The methylene protons adjacent to the aromatic ring would likely resonate in the 3-4 ppm range. askfilo.com

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the two alkene carbons, one methylene carbon, and the six carbons of the dichlorophenyl ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu It would be crucial for identifying which protons are on adjacent carbons. A key correlation would be expected between the methylene protons and the vinylic proton at the C2 position, though this coupling might be weak. Off-diagonal correlations would confirm which protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, confirming the assignment of each C-H pair. youtube.com It provides one-bond ¹H-¹³C connectivity information, for instance, linking the vinylic proton signals to the vinylic carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to identify protons that are close in space, which is vital for understanding the molecule's three-dimensional structure and preferred conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| C1 (CH₂) | ~5.4 - 5.8 (2H) | ~118 | H1 → C2, C3 |

| C2 (C-Br) | N/A | ~135 | H1 → C2 |

| C3 (CH₂) | ~3.0 - 3.5 (2H) | ~38 | H3 → C1, C2, C4, C1' |

| C4 (CH₂) | ~2.8 - 3.2 (2H) | ~40 | H4 → C2, C3, C1', C2', C6' |

| C1' (Ar-C) | N/A | ~138 | H3 → C1' |

| C2' (Ar-C-Cl) | N/A | ~134 | H3' → C1', C4', C5' |

| C3' (Ar-CH) | ~7.4 (1H) | ~130 | H5' → C1', C3' |

| C4' (Ar-C-Cl) | N/A | ~132 | H5' → C2', C4', C6' |

| C5' (Ar-CH) | ~7.2 (1H) | ~128 | H3' → C1', C5' |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

The single bonds in the butene chain (C2-C3 and C3-C4) and the bond connecting the phenyl ring to the chain allow for rotational freedom. This can result in multiple conformations (rotamers) existing in equilibrium in solution. NMR techniques, particularly NOESY, are powerful tools for studying these dynamic processes. nih.gov By measuring NOEs between protons on the butene chain and protons on the aromatic ring, the preferred spatial arrangement and torsional angles of the molecule can be determined. For instance, an NOE between the C4 methylene protons and the H6' proton of the phenyl ring would provide direct evidence for their spatial proximity, helping to define the molecule's dominant solution conformation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This allows for the determination of the elemental formula. For this compound (C₁₀H₉BrCl₂), the exact mass can be calculated. The most significant feature in the mass spectrum would be the unique isotopic pattern caused by the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This results in a characteristic cluster of peaks for the molecular ion, which is a definitive signature for a compound with this halogen combination.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. rsc.org This process helps to piece together the molecular structure by identifying the smaller constituent parts. For this compound, key fragmentation pathways would likely include:

Loss of a bromine radical (•Br): A common fragmentation for bromoalkanes. researchgate.net

Loss of a chlorine radical (•Cl): Cleavage of a halogen from the aromatic ring.

Cleavage of the C3-C4 bond: This allylic cleavage is favorable and would result in fragments corresponding to the dichlorobenzyl cation or the bromo-butene portion of the molecule.

Loss of HBr or HCl: Elimination of hydrogen halides from the molecular ion.

The resulting fragment ions provide a roadmap of the molecule's structure, confirming the connectivity of the butene chain and the dichlorophenyl group. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 278/280/282/284 | [C₁₀H₉BrCl₂]⁺ | Molecular Ion (M⁺) |

| 199/201/203 | [M - Br]⁺ | Loss of bromine radical |

| 159/161 | [C₇H₅Cl₂]⁺ | Cleavage of C3-C4 bond |

| 123/125 | [C₄H₆Br]⁺ | Cleavage of C3-C4 bond |

Note: m/z values correspond to the most abundant isotopes in each fragment. The full spectrum would show complex isotopic patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for identification. docbrown.infodocbrown.info

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H stretch | Aromatic & Alkene |

| ~2950 - 2850 | C-H stretch | Alkane (CH₂) |

| ~1640 | C=C stretch | Alkene |

| ~1580, 1470 | C=C stretch | Aromatic Ring |

| ~1100 - 1000 | C-Cl stretch | Aryl Halide |

| ~990, 910 | =C-H bend | Terminal Alkene |

Note: These are typical frequency ranges. The exact position and intensity of the bands depend on the complete molecular structure.

Vibrational Analysis of Key Structural Elements

The vinyl group (-CH=CH₂) gives rise to several distinct and diagnostic peaks. The =C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. spectroscopyonline.comorgchemboulder.comlibretexts.org The carbon-carbon double bond (C=C) stretch appears in the 1680-1630 cm⁻¹ range. spectroscopyonline.compressbooks.pub Furthermore, out-of-plane C-H bending vibrations, often referred to as "wags," are characteristic of the substitution pattern of the alkene. For a terminal vinyl group, strong and sharp bands are expected near 990 cm⁻¹ and 910 cm⁻¹. spectroscopyonline.com

The presence of the 2,4-dichlorophenyl group introduces several other characteristic vibrations. Aromatic C-H stretching modes are found in the 3100-3000 cm⁻¹ region, often overlapping with the alkene =C-H stretches. The carbon-carbon stretching vibrations within the benzene (B151609) ring typically produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations, which can provide further structural confirmation.

The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 650 and 485 cm⁻¹, due to the heavy mass of the bromine atom. The carbon-chlorine (C-Cl) stretches from the dichlorophenyl group are also found in the fingerprint region, generally between 800 and 600 cm⁻¹.

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Terminal Alkene | =C-H Stretch | 3100 - 3000 | FTIR, Raman |

| C=C Stretch | 1660 - 1630 | FTIR, Raman | |

| =C-H Out-of-plane Bend | 995 - 985 and 915 - 905 | FTIR | |

| 2,4-Dichlorophenyl | Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FTIR, Raman | |

| C-Cl Stretch | 800 - 600 | FTIR, Raman | |

| Alkyl Bromide | C-Br Stretch | 650 - 485 | FTIR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions for this compound.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Suitable crystals are typically grown by slow evaporation of a saturated solution, with the choice of solvent being critical. Common solvents for growing crystals of halogenated aromatic compounds include hexane, ethyl acetate, and dichloromethane, or mixtures thereof. The slow cooling of a saturated solution or vapor diffusion techniques can also be employed.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, often to around 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the unit cell are determined by solving the phase problem, often aided by the presence of the heavy bromine atom which simplifies the initial structural solution. The initial model of the structure is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

The refined structure provides precise measurements of bond lengths and angles. For this compound, this would confirm the geometry of the butene chain and the dichlorophenyl ring. Of significant interest are the intermolecular interactions that dictate the crystal packing. In compounds containing chlorinated phenyl rings, interactions such as C-H···Cl hydrogen bonds and C-Cl···π interactions are common. nih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are likely to play a role in stabilizing the crystal lattice. nih.govresearchgate.net The presence of the bromine atom may also lead to halogen bonding interactions.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5-1.7 |

| R-factor | < 0.05 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures, such as reaction monitoring or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For a halogenated aromatic compound like this compound, reversed-phase HPLC is a common starting point.

Method development involves the optimization of several parameters. A C18 or a phenyl-hexyl column is often suitable for the separation of aromatic compounds. chromforum.orgmac-mod.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. bme.hu A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of components with different polarities. The addition of a small amount of acid, such as trifluoroacetic acid, can improve peak shape. spectroscopyonline.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly, typically around 210-254 nm. rsc.org

The following table outlines a potential starting point for HPLC method development.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for analyzing complex mixtures and for identifying isomeric compounds. researchgate.net

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane, would be appropriate for this compound. The temperature of the GC oven is typically programmed to increase during the analysis to elute compounds with a wide range of boiling points.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification by comparison to a spectral library or by interpretation of the fragmentation pathways. For this compound, characteristic fragments would include those corresponding to the loss of a bromine atom, a chlorine atom, and fragmentation of the butene chain and the dichlorophenyl ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) and chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the elemental composition of the fragments. mdpi.com

A summary of typical GC-MS parameters is provided below.

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Computational and Theoretical Chemistry Studies of 2 Bromo 4 2,4 Dichlorophenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 2-Bromo-4-(2,4-dichlorophenyl)-1-butene, DFT calculations, such as those using the B3LYP functional, could elucidate the most stable three-dimensional structure. researchgate.net These calculations would also map the potential energy surface, identifying transition states and energy barriers for conformational changes.

A hypothetical data table for the optimized geometry of this compound might look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | ||

| C2-Br | Value | ||

| C1-C2-C3 | Value | ||

| Br-C2-C1-H | Value |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic properties obtained from DFT, providing benchmark data for other computational methods.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, FMO analysis would identify the most reactive sites for various chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability.

A hypothetical FMO analysis data table could be presented as follows:

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

A critical component of MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of particles. For a novel or less-studied compound like this compound, a specific force field may need to be developed or an existing one validated. This process would involve fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations.

MD simulations can provide detailed insights into the behavior of this compound in a solvent, such as water or an organic solvent. These simulations can reveal how the molecule's conformation changes in solution and can characterize the intermolecular interactions between the solute and solvent molecules. researchgate.net Such studies are crucial for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Applications As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The presence of a vinyl bromide moiety makes 2-Bromo-4-(2,4-dichlorophenyl)-1-butene a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. acs.org The dichlorophenyl group, while relatively inert, can be functionalized further under specific conditions or can serve to modulate the electronic properties and solubility of the parent molecule and its derivatives.

The vinyl bromide functionality is a key handle for introducing the 4-(2,4-dichlorophenyl)-1-butenyl moiety into a wide array of chemical scaffolds through transition-metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura and Heck reactions are particularly prominent in this context, allowing for the stereoselective formation of new bonds with a high degree of functional group tolerance. rsc.orgwikipedia.org

For instance, in Suzuki-Miyaura coupling, the vinyl bromide can react with various organoboron compounds, such as aryl or vinyl boronic acids, to form substituted styrenes or dienes. wikipedia.org This reaction typically proceeds with retention of the double bond geometry. rsc.org The general applicability of this reaction allows for the strategic incorporation of the dichlorophenyl-butene fragment into larger, more complex molecular frameworks, which is a common strategy in the synthesis of pharmaceuticals and biologically active compounds.

The Heck reaction provides another avenue for C-C bond formation, where the vinyl bromide can couple with a wide range of alkenes. wikipedia.org This palladium-catalyzed process is a powerful tool for the synthesis of substituted alkenes and has been widely employed in the construction of natural products and other complex targets. wikipedia.org The ability to form new carbon-carbon bonds under relatively mild conditions makes this compound an attractive building block for diversity-oriented synthesis. acs.org

A representative scheme for the functionalization of a vinyl bromide via Suzuki-Miyaura coupling is shown below:

Scheme 1: Representative Suzuki-Miyaura cross-coupling of a vinyl bromide with a generic boronic acid.

| Entry | Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 85-95 |

| 3 | Vinylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | >80 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of vinyl bromides. Actual yields for this compound would require experimental verification.

Beyond its direct use in coupling reactions, this compound can be transformed into more complex building blocks that possess multiple reactive sites. The vinyl bromide can be converted into other functional groups, such as a vinylstannane or a vinylboronate, via metal-halogen exchange or borylation reactions. These new building blocks can then participate in a different set of coupling reactions, expanding the synthetic possibilities.

Furthermore, the dichlorophenyl ring, while generally less reactive than the vinyl bromide, can undergo nucleophilic aromatic substitution (SNAᵣ) under forcing conditions or through activation by electron-withdrawing groups. The chlorine atoms can also be targeted in certain cross-coupling reactions, although this typically requires more active catalyst systems than those used for the vinyl bromide. This differential reactivity allows for a stepwise functionalization of the molecule, where the vinyl bromide is reacted first, followed by modification of the aromatic ring. This sequential approach is a hallmark of modern organic synthesis, enabling the construction of highly functionalized and complex molecules from a single, versatile precursor.

Role in the Development of New Organic Materials

The unique combination of a polymerizable alkene and a halogenated aromatic ring suggests that this compound could be a valuable monomer or precursor for the synthesis of novel organic materials with tailored properties.

The 1-butene (B85601) moiety of this compound can potentially undergo polymerization through various mechanisms, including radical, cationic, and coordination polymerization. The presence of the bulky and electron-withdrawing 2,4-dichlorophenyl group would significantly influence the polymerization behavior and the properties of the resulting polymer.

In a radical polymerization, the terminal double bond could be initiated to form a growing polymer chain. The dichlorophenyl group would likely impart properties such as increased thermal stability, flame retardancy, and a higher refractive index to the resulting polymer. The polymerization of functionalized styrenes is a well-established field, and similar principles could be applied to this monomer. researchgate.net

Coordination polymerization, using transition metal catalysts, could potentially offer better control over the polymer's stereochemistry, leading to materials with specific tacticities (e.g., isotactic or syndiotactic). This control over microstructure is crucial for tuning the physical and mechanical properties of the polymer. While the polymerization of 1-butene is a large-scale industrial process, the presence of the bromo and chloro substituents on this monomer would necessitate the development of specialized catalyst systems tolerant to these functional groups.

| Polymerization Method | Initiator/Catalyst System | Potential Polymer Properties |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Amorphous, good thermal stability, flame retardant |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Potentially low molecular weight, requires careful control |

| Coordination Polymerization | Ziegler-Natta or Metallocene catalysts | Stereoregular polymers, controlled molecular weight |

This table outlines potential polymerization pathways and resulting properties based on the structure of this compound. Experimental studies are needed for confirmation.

The dichlorophenyl group in this compound can participate in non-covalent interactions that are key to the formation of supramolecular assemblies. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a powerful tool in crystal engineering and the design of supramolecular structures. acs.org The two chlorine atoms on the phenyl ring can act as halogen bond donors, directing the self-assembly of the molecule or its derivatives into well-defined architectures such as layers, chains, or more complex networks. acs.orgmdpi.com

Furthermore, the aromatic ring itself can engage in π-π stacking and C-H···π interactions, which are also crucial in stabilizing supramolecular structures. nih.gov By chemically modifying the vinyl bromide moiety, for instance by introducing hydrogen bonding groups, a new level of control over the self-assembly process can be achieved. The interplay of these various non-covalent forces could lead to the formation of novel liquid crystals, gels, or porous materials with interesting photophysical or host-guest properties.

Employment in Catalysis Research

While not a catalyst itself, this compound can serve as a building block for the synthesis of ligands or catalyst precursors. The dichlorophenyl moiety is a common feature in a number of ligands used in transition metal catalysis. For example, by transforming the vinyl group into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor, new ligands can be synthesized.

The electronic properties of these ligands, and thus the reactivity of the corresponding metal complexes, would be influenced by the electron-withdrawing nature of the chlorine atoms on the phenyl ring. This can be advantageous in certain catalytic cycles where, for example, reductive elimination is the rate-determining step. The synthesis of functionalized polystyrenes for use as catalyst supports is also a well-established area of research, and polymers derived from this compound could be functionalized for such applications. cam.ac.uk

As a Ligand Precursor in Transition Metal Catalysis

While the primary role of this compound in transition metal catalysis is that of a substrate, its potential to be transformed into ligands for metal complexes is a subject of synthetic interest. The terminal alkene and the aryl ring functionalities could, after modification, coordinate with metal centers. However, direct use of the compound as a ligand precursor is not extensively documented, as the highly reactive vinyl bromide group is more susceptible to undergoing oxidative addition in the presence of a low-valent transition metal catalyst.

The transformation of this compound into phosphine, N-heterocyclic carbene (NHC), or amine-based ligands would require multi-step synthetic sequences. For instance, the vinyl group could be derivatized post-coupling to introduce donor atoms capable of coordinating with transition metals. Nevertheless, its principal and most powerful application remains as a reactive partner in cross-coupling reactions rather than as a direct precursor to stable, coordinating ligands. nih.govnih.govillinois.eduresearchgate.net

Substrate for Novel Catalytic Transformations

The vinyl bromide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis. These reactions enable the construction of complex molecular architectures by forming new carbon-carbon bonds with high efficiency and selectivity.

Mizoroki-Heck Reaction: In the Mizoroki-Heck reaction, this compound can couple with various alkenes. organic-chemistry.orgwikipedia.orgnih.gov The palladium catalyst facilitates the reaction between the vinyl bromide and another olefin, leading to the formation of substituted dienes. This transformation is crucial for synthesizing polyolefins and complex natural products. wikipedia.orgnih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another powerful tool where this compound serves as a key substrate. It can be coupled with a wide range of organoboron compounds (boronic acids or esters) to form new C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in synthesizing substituted styrenes, biphenyls, and other complex aromatic systems. nih.govresearchgate.net The regioselectivity of such couplings is a significant advantage, allowing for the precise construction of target molecules. nih.govresearchgate.netresearchgate.net

Below is a table summarizing potential cross-coupling reactions involving the title compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Significance |

| Mizoroki-Heck | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted 1,3-Dienes | Synthesis of conjugated systems, polymers, and natural product precursors. organic-chemistry.orgnih.govmdpi.com |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl Substituted Butenes | Construction of biaryls and stilbenes; key in medicinal and materials chemistry. wikipedia.orgnih.govnih.gov |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) | Conjugated Enynes | Synthesis of building blocks for electronic materials and complex organic molecules. researchgate.netnih.gov |

| Stille | Organostannanes (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl/Vinyl Substituted Butenes | Forms C-C bonds under mild conditions, though toxicity of tin reagents is a concern. researchgate.net |

| Negishi | Organozinc Reagents | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Alkylated/Arylated Butenes | Offers high reactivity and functional group tolerance. researchgate.net |

Use in Agrochemical or Industrial Chemical Development (Focused on Synthetic Routes)

The structural motifs present in this compound are found in numerous biologically active compounds, particularly in the agrochemical sector. Its role as an intermediate is pivotal for the synthesis of specific active ingredients.

Intermediate for Specific Agro-Active Components (Synthesis Focus)

The 2,4-dichlorophenyl group is a common feature in several classes of fungicides, most notably the triazole and anilinopyrimidine fungicides. These compounds function by inhibiting critical biochemical pathways in pathogenic fungi, such as sterol biosynthesis. nih.gov

This compound, or its synthetic precursors like 2-bromo-1-(2,4-dichlorophenyl)ethanone, are crucial building blocks for these agrochemicals. prepchem.com For example, in the synthesis of triazole fungicides related to tetraconazole (B1682234) and other conazoles, the dichlorophenyl fragment is typically introduced via an intermediate derived from 2,4-dichloroacetophenone. nih.govresearchgate.net

A plausible synthetic pathway to a triazole fungicide core using a related intermediate involves:

Alkylation: The ketone precursor, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is used to alkylate a triazole ring. researchgate.net

Reduction: The resulting keto group is then reduced to a hydroxyl group.

Etherification: The hydroxyl group can be further derivatized to form the final ether-linked fungicide. nih.gov

The butene chain in the title compound offers alternative synthetic routes, potentially for creating analogues with different physical and biological properties. The compound's utility lies in its ability to introduce the essential dichlorophenyl pharmacophore into the final active molecule. asianpubs.orgnih.govmdpi.com

| Agrochemical Class | Example Active Ingredient (Related Structure) | Role of Dichlorophenyl Intermediate |

| Triazole Fungicides | Tetraconazole, Myclobutanil, Propiconazole | The 2,4-dichlorophenyl group is a core structural component essential for binding to the target enzyme (14α-demethylase). nih.gov |

| Anilinopyrimidine Fungicides | Pyrimethanil, Cyprodinil | While the core is different, dichlorophenyl-substituted pyrimidines are explored for their fungicidal properties. mdpi.com |

| Phenylpyrrole Fungicides | Fenpiclonil | The dichlorophenyl moiety is a key pharmacophore in this class of contact fungicides. |

Contribution to Industrial Chemical Processes (e.g., Fine Chemicals Production)

In the broader context of industrial chemistry, this compound is considered a valuable fine chemical intermediate. Fine chemicals are complex, pure substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. chemicalbook.com

The production of modern fungicides and other specialty chemicals often involves multi-step syntheses where versatile building blocks are essential. Halogenated intermediates like the title compound are frequently used due to their reactivity in cross-coupling and substitution reactions, allowing for the modular construction of complex targets. datapdf.com While specific, large-scale industrial processes are often proprietary, the role of such brominated dichlorophenyl structures is well-established in patent literature for the synthesis of high-value chemical products. google.comgoogle.com Its contribution lies in providing a reliable synthetic handle (the vinyl bromide) for constructing the carbon skeleton of the final product while incorporating the critical dichlorophenyl moiety.

Future Directions and Emerging Research Avenues for 2 Bromo 4 2,4 Dichlorophenyl 1 Butene

Integration with Flow Chemistry and Automated Synthesis

The integration of 2-Bromo-4-(2,4-dichlorophenyl)-1-butene into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction control, safety, and scalability. Flow chemistry, characterized by the use of continuous-flow reactors, offers superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. technologynetworks.comnih.gov This level of control is particularly advantageous for reactions involving reactive intermediates, such as those derived from allylic bromides.

For instance, the synthesis of various pharmaceutical ingredients and complex molecules has been successfully achieved using flow chemistry, demonstrating its potential for multi-step sequences. rsc.orglibretexts.orgchemistrysteps.comresearchgate.netacs.org The electrophilic bromination of alkenes, a reaction class relevant to the synthesis of the title compound, has been shown to be highly reproducible and controllable in flow reactors, minimizing the formation of byproducts. technologynetworks.com Similarly, reactions that are difficult to control in batch processes, such as those involving highly exothermic steps or unstable reagents, can be managed more safely and efficiently in a continuous flow setup. technologynetworks.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the exploration of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. researchgate.net By systematically varying reaction parameters, these automated systems can rapidly identify optimal conditions for the transformation of this compound into a diverse range of derivatives.

Table 1: Potential Advantages of Flow Chemistry for Transformations of this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation, allowing for safe handling of exothermic reactions. nih.gov | Enables better control over reactions such as Grignard formation or nucleophilic substitutions which can be exothermic. |

| Mass Transfer | Efficient mixing of reactants, leading to improved reaction rates and yields. rsc.orglibretexts.org | Ensures homogeneous reaction conditions for transformations involving multiphasic systems. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates. technologynetworks.com | Reduces hazards when working with the reactive allylic bromide functionality. |

| Scalability | Straightforward scaling of production by extending the operation time or using parallel reactors. technologynetworks.com | Facilitates the production of larger quantities of derivatives for further studies. |

| Automation | Integration with automated systems for high-throughput screening and optimization. researchgate.net | Accelerates the discovery of new reactions and the synthesis of compound libraries based on the title compound. |

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering mild and selective methods for chemical transformations. These techniques rely on the generation of reactive radical intermediates from stable precursors, enabling a wide range of reactions that are often challenging to achieve with traditional methods. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to activate this compound for various transformations. For example, the generation of an allylic radical from the bromide can initiate a cascade of reactions, including additions to alkenes or arenes. mdpi.com Photoredox-catalyzed methods have been successfully applied to the difunctionalization of alkenes, a strategy that could be adapted for the title compound to introduce two new functional groups across the double bond. mdpi.com The use of organic photoredox catalysts, which can form intramolecular exciplexes, offers a promising avenue for promoting reactions of related butene derivatives. mdpi.com